Cytostatin (sodium salt)

Description

Historical Context of Discovery and Isolation

The emergence of Cytostatin (B162469) from microbial screening programs highlights the continued importance of natural sources in discovering novel bioactive molecules.

Cytostatin was first identified and isolated from the culture broth of Streptomyces sp. MJ654-NF4. nih.govjst.go.jp This discovery was the result of a screening program aimed at finding novel inhibitors of cell adhesion to the extracellular matrix (ECM). nih.govjst.go.jp The producing organism, a member of the genus Streptomyces, is well-known for its ability to produce a wide array of secondary metabolites with diverse biological activities.

Initial biological studies revealed that Cytostatin possessed potent inhibitory effects on the adhesion of B16 melanoma cells to specific components of the extracellular matrix. nih.govjst.go.jp Specifically, it was found to block adhesion to laminin (B1169045) and type IV collagen. nih.govfunakoshi.co.jpabcam.com This activity was noteworthy as it suggested a potential mechanism for inhibiting cancer metastasis. nih.gov Subsequent early research also demonstrated its antimetastatic activity in murine models using B16 melanoma cells and established its cytotoxic properties. nih.govjst.go.jp

Significance in Natural Product Chemistry and Biochemical Research

Cytostatin's unique biological activities and mode of action have established its importance in both natural product chemistry and the study of cellular signaling.

Cytostatin is recognized as a natural antitumor inhibitor. medchemexpress.comcaymanchem.com Its biological activity is not limited to inhibiting cell adhesion; it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.comnih.gov This combination of anti-metastatic and apoptosis-inducing properties makes it a significant compound in the context of cancer research. medchemexpress.comnih.gov The compound belongs to the fosriecin family of natural products. medchemexpress.com

A crucial breakthrough in understanding Cytostatin's mechanism of action was the discovery that it selectively inhibits protein phosphatase 2A (PP2A). medchemexpress.comnih.govnih.gov PP2A is a key serine/threonine phosphatase that plays a critical role in regulating a multitude of cellular processes, and its dysregulation is often implicated in cancer. scbt.com Cytostatin inhibits PP2A in a non-competitive manner with a reported IC₅₀ value of approximately 0.09 µg/ml (or 210 nM). funakoshi.co.jpmedchemexpress.comnih.gov Importantly, it shows high selectivity for PP2A, having little to no inhibitory effect on other phosphatases such as PP1, PP2B, VHR, PTP1B, and CD45, even at significantly higher concentrations. nih.govnih.gov This specificity makes Cytostatin a valuable chemical probe for studying the biological functions of PP2A. nih.gov

Chemical Characterization and Structural Elucidation in Research Contexts

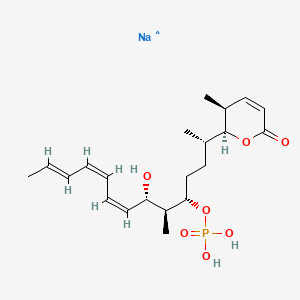

The determination of Cytostatin's complex structure was a key step in understanding its function and enabling further research through total synthesis. The structure was determined through analysis of its physico-chemical properties. amanote.com Key structural features include an α,β-unsaturated lactone group and a side chain that contains a phosphate (B84403) moiety and a characteristically unstable (Z,Z,E)-triene subunit. nih.gov The molecule also possesses six stereocenters, the relative and absolute configurations of which were confirmed through total synthesis. nih.govscilit.com This synthetic work not only verified the structure but also allowed for the creation of analogues to probe structure-activity relationships, revealing that the α,β-unsaturated lactone, the C-11 hydroxy group, and the deprotected phosphate group are essential for its PP2A-inhibitory activity. nih.gov

Table 1: Chemical Properties of Cytostatin

| Property | Value |

|---|---|

| CAS Number | 156856-30-3 |

| Molecular Formula | C₁₉H₂₈NaO₇P |

| Molecular Weight | 450.44 g/mol abcam.com |

Table 2: Biological Activity of Cytostatin

| Target/Process | Activity | IC₅₀ |

|---|---|---|

| Protein Phosphatase 2A (PP2A) | Inhibition medchemexpress.comnih.gov | ~0.09 µg/mL (~210 nM) funakoshi.co.jpmedchemexpress.comnih.gov |

| B16 Melanoma Cell Adhesion to Laminin | Inhibition funakoshi.co.jp | 1.3 µg/mL funakoshi.co.jp |

| B16 Melanoma Cell Adhesion to Collagen IV | Inhibition funakoshi.co.jp | 1.4 µg/mL funakoshi.co.jp |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Bactobolin |

| Cytostatin |

| Dephosphocytostatin |

| Fibronectin |

| Fosriecin |

| Laminin |

| Okadaic Acid |

| Paxillin (B1203293) |

Stereochemical Features and Unique Functional Groups

The intricate structure of cytostatin is characterized by several key stereochemical and functional elements that are crucial for its biological activity. These include a phosphate monoester, a (Z,Z,E)-triene, and an α,β-unsaturated δ-lactone. nih.gov The precise arrangement of these groups in three-dimensional space dictates the molecule's ability to interact with its biological targets.

The total synthesis of cytostatin has been a significant undertaking, allowing for the definitive confirmation of its relative and absolute stereochemistry. acs.orgnih.gov This was achieved through a convergent approach that involved the coupling of two complex stereotriad units. nih.govacs.org The synthesis also provided access to various stereoisomers, such as the C4–C6 and C10–C11 diastereomers. acs.orgnih.gov Studies on these diastereomers revealed that any alteration in the stereochemistry at the C10-methyl and C11-hydroxy groups resulted in a dramatic reduction in the inhibition of PP2A, highlighting the critical importance of these specific stereocenters for potent activity. acs.orgnih.gov

The key functional groups contributing to cytostatin's potent inhibitory activity have been systematically evaluated through the synthesis of various analogs. The C9-phosphate group is paramount, with its removal leading to a more than 4000-fold decrease in PP2A inhibition. acs.orgcapes.gov.br The C11-alcohol and the (Z,Z,E)-triene also play significant roles, contributing approximately 250-fold and 220-fold to the inhibitory potency, respectively. acs.orgcapes.gov.br Furthermore, the α,β-unsaturated lactone is believed to act as a key electrophile, potentially forming a covalent bond with a cysteine residue (Cys269) in the active site of PP2A, which contributes to its potency and selectivity. acs.orgnih.gov

Key Functional Groups and Their Importance in PP2A Inhibition:

| Functional Group | Contribution to Inhibition |

| C9-Phosphate | >4000-fold |

| C11-Alcohol | 250-fold |

| (Z,Z,E)-Triene | 220-fold |

| α,β-Unsaturated Lactone | Potency and Selectivity (potential covalent adduct formation) |

Analog Synthesis and Structural Modifications for Research

The synthesis of cytostatin analogs has been instrumental in dissecting the structure-activity relationships of this complex natural product. By systematically modifying different parts of the molecule, researchers have been able to pinpoint the specific contributions of various functional groups to its biological activity. acs.org

A range of analogs have been synthesized to explore the importance of key structural motifs. These include:

Dephosphocytostatin: This analog, lacking the C9-phosphate group, demonstrated a significant loss of activity, confirming the critical role of the phosphate in PP2A inhibition. nih.govacs.org

Sulfocytostatin: An analog where the phosphate is replaced by a sulfate, related to the natural product sultriecin. acs.orgnih.gov

11-Deshydroxycytostatin: The removal of the C11-hydroxy group also led to a substantial decrease in inhibitory potency. acs.orgnih.gov

Triene-lacking analog: An analog missing the entire C12–C18 (Z,Z,E)-triene segment showed markedly reduced activity, underscoring the importance of this hydrophobic tail for potent inhibition. nih.govacs.org

C10–C11 Diastereomers: The synthesis of all possible diastereomers at the C10 and C11 positions unequivocally demonstrated that the natural configuration is essential for high-affinity binding to PP2A. acs.orgnih.gov

These synthetic efforts have not only provided a deeper understanding of how cytostatin functions but have also paved the way for the design of novel and potentially more potent or selective PP2A inhibitors for therapeutic applications. The ability to create these modified structures is a testament to the power of modern synthetic organic chemistry in advancing chemical biology research. acs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H33NaO7P |

|---|---|

Molecular Weight |

451.4 g/mol |

InChI |

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 |

InChI Key |

UWBZHYPMUIFWGC-IAPNMYKYSA-N |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |

Origin of Product |

United States |

Mechanistic Elucidation of Cytostatin Sodium Salt

Molecular Targeting of Protein Phosphatases

Cytostatin's primary mechanism of action involves the direct targeting and inhibition of specific members of the phosphoprotein phosphatase (PPP) family, which are crucial regulators of cellular signaling pathways.

Potent and Selective Inhibition of Protein Phosphatase 2A (PP2A)

Cytostatin (B162469) is recognized as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). medchemexpress.comnih.govnih.gov PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. mdpi.com The inhibitory effect of Cytostatin on PP2A is central to its biological effects. nih.gov

The potency of Cytostatin as a PP2A inhibitor has been quantified through inhibitory concentration (IC₅₀) profiling. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Studies have reported varying IC₅₀ values for Cytostatin against the PP2A catalytic subunit, generally falling within the nanomolar to low micromolar range.

Reported IC₅₀ values for Cytostatin against PP2A include:

Biological Activities and Cellular Responses Induced by Cytostatin Sodium Salt in Research Models

Impact on Cell Adhesion Processes

Cytostatin (B162469) demonstrates a significant capacity to interfere with the adhesion of malignant cells to the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.

Inhibition of Extracellular Matrix Adhesion in Malignant Cell Lines (e.g., B16 Melanoma Cells)

Research has shown that cytostatin effectively inhibits the adhesion of B16 melanoma cells to components of the extracellular matrix. nih.gov This inhibitory action is dose-dependent and points to the compound's potential to disrupt the initial interactions between cancer cells and their surrounding tissue environment, which is a crucial process for metastatic dissemination. adipogen.com The inhibitory concentrations (IC50) for this effect on B16 melanoma cells have been quantified, highlighting the potency of cytostatin in this context. caymanchem.comglpbio.com

Modulation of Adhesion to Specific Matrix Components (e.g., Laminin (B1169045), Collagen Type IV)

Cytostatin's inhibitory effects are specific to certain components of the extracellular matrix. It has been observed to block the adhesion of B16 melanoma cells to laminin and collagen type IV. nih.govcaymanchem.com However, it does not appear to inhibit adhesion to fibronectin. nih.govadipogen.comfunakoshi.co.jp This selectivity suggests a targeted mechanism of action, potentially involving specific cell surface receptors or signaling pathways associated with laminin and collagen type IV. The IC50 values for the inhibition of adhesion to laminin and collagen type IV by cytostatin in B16 melanoma cells are 1.3 µg/ml and 1.4 µg/ml, respectively. glpbio.comfunakoshi.co.jp

| Extracellular Matrix Component | Effect of Cytostatin | IC50 Value (µg/ml) |

|---|---|---|

| Laminin | Inhibited | 1.3 |

| Collagen Type IV | Inhibited | 1.4 |

| Fibronectin | Not Inhibited | N/A |

Induction of Programmed Cell Death

In addition to its anti-adhesive properties, cytostatin has been shown to induce programmed cell death, or apoptosis, in certain cancer cell lines.

Apoptotic Pathways Activated in Specific Cell Lines (e.g., FS3 Mouse Fibrosarcoma Cells)

Cytostatin is a known inducer of apoptosis. adipogen.com Specifically, it has been demonstrated to induce apoptosis in FS3 mouse fibrosarcoma cells with an IC50 value of 3.1 µg/ml. glpbio.comtargetmol.cn The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a primary target for many anti-cancer therapies. The ability of cytostatin to trigger this process in fibrosarcoma cells underscores its potential as an antitumor agent. glpbio.com

Cellular Markers and Molecular Events of Apoptosis Induction

Apoptosis is characterized by a series of distinct morphological and biochemical events. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. promega.com.aumedchemexpress.com Key molecular players in this process are caspases, a family of proteases that execute the dismantling of the cell. mdpi.com The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comcellsignal.com A hallmark of the intrinsic pathway is the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, leading to the activation of initiator caspase-9 and subsequently executioner caspases like caspase-3. mdpi.comcellsignal.com Cellular markers commonly used to detect apoptosis include the exposure of phosphatidylserine (B164497) on the outer cell membrane (detected by Annexin V binding), DNA fragmentation (measured by TUNEL assays), and the cleavage of specific proteins like PARP. promega.com.aucellsignal.com

Effects on Cellular Proliferation and Metastasis in Preclinical Models

The anti-adhesive and pro-apoptotic activities of cytostatin translate to broader effects on tumor growth and spread in preclinical settings. Cytostatin has demonstrated antimetastatic activity against B16 melanoma cells in mice. nih.gov This in vivo efficacy is consistent with its in vitro ability to inhibit cell adhesion, a critical step in the metastatic cascade. nih.gov Furthermore, the inhibition of cell proliferation is a key aspect of cancer therapy. While some treatments have cytostatic effects, arresting cell growth, others are cytotoxic, inducing cell death. researchgate.net The ability to modulate cell proliferation is a crucial attribute for an anti-cancer agent. dovepress.com In the context of breast cancer, for instance, inhibiting the proliferation of metastatic cells is a primary goal of therapy. oncotarget.com

Anti-proliferative Effects in In Vitro Cell Culture Models

Cytostatin, a natural product isolated from Streptomyces sp. MJ654-NF4, has demonstrated notable biological activities in various in vitro research models. jst.go.jpnih.govcaymanchem.com Its primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways that regulate growth and division. medchemexpress.comnih.govtargetmol.com

Research has established that Cytostatin is a selective inhibitor of PP2A, with reported 50% inhibitory concentration (IC50) values of 0.09 µg/ml and 29 nM for the catalytic subunit. nih.govtargetmol.com In contrast, it showed no significant effect on other protein phosphatases such as PP1, PP2B, or alkaline phosphatase, even at concentrations as high as 100 µg/ml, highlighting its selectivity. nih.gov

Beyond its direct enzyme inhibition, Cytostatin exhibits effects that contribute to its anti-proliferative profile. It has been shown to induce apoptosis, or programmed cell death, in FS3 mouse fibrosarcoma cells with an IC50 value of 3.1 µg/ml. caymanchem.comtargetmol.com Furthermore, Cytostatin interferes with the ability of cancer cells to adhere to the extracellular matrix (ECM), a critical process for tumor progression and survival. Specifically, it inhibits the adhesion of B16 melanoma cells to key ECM components like laminin and collagen type IV, with IC50 values of 1.3 µg/ml and 1.4 µg/ml, respectively. caymanchem.com This inhibition of cell adhesion is linked to its primary function, as it has been found to disrupt the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293) when B16 cells adhere to fibronectin. nih.gov

Table 1: In Vitro Inhibitory Concentrations (IC50) of Cytostatin

Modulation of Metastatic Activity in Animal Models (e.g., B16 Cells in Mice)

The in vitro anti-adhesive properties of Cytostatin translate to anti-metastatic activity in animal models. nih.govnih.gov Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a complex process that relies heavily on the ability of cancer cells to detach, travel, and adhere to new locations.

In studies using B16 melanoma cells, a common model for investigating metastasis, Cytostatin demonstrated significant antimetastatic activity in mice. nih.govcapes.gov.br This effect is attributed to its ability to inhibit the adhesion of these cancer cells to components of the extracellular matrix. nih.govnih.gov Specifically, Cytostatin was found to block the adhesion of B16 melanoma cells to laminin and collagen type IV, though it did not inhibit adhesion to fibronectin. jst.go.jpnih.govcapes.gov.br By interfering with this crucial adhesion step, Cytostatin can disrupt the metastatic cascade and prevent the formation of secondary tumors. nih.gov

Investigating Potential Synergistic or Antagonistic Interactions with Other Modulators

A review of the available scientific literature did not yield specific studies investigating the synergistic or antagonistic interactions of Cytostatin (sodium salt) with other therapeutic modulators. While research into the combination effects of various cytostatic agents is an active area of cancer research, specific data detailing how Cytostatin behaves when combined with other drugs is not presently available. globalsciencebooks.infogoogle.combioscientifica.com

Table of Mentioned Compounds

Biosynthesis and Production Methodologies for Research

Fermentation Optimization from Microbial Sources (Streptomyces sp. MJ654-NF4)

The production of Cytostatin (B162469) begins with the cultivation of Streptomyces sp. MJ654-NF4 under specific laboratory conditions designed to maximize the yield of this secondary metabolite.

The biosynthesis of Cytostatin is achieved through submerged fermentation of Streptomyces sp. MJ654-NF4. While the precise medium composition used in the original discovery is proprietary, the general approach for enhancing secondary metabolite production in Streptomyces species involves optimizing nutritional and environmental factors biorxiv.orgdergipark.org.trplos.org. A typical fermentation process is carried out in large-scale bioreactors for several days nih.gov.

Key parameters that are generally optimized include the composition of the culture medium, temperature, pH, and aeration rate caymanchem.comfrontiersin.org. Seed cultures are first grown to establish a sufficient biomass, which is then used to inoculate the main production medium biorxiv.org. The fermentation is typically conducted at temperatures between 28-30°C for a period of 7 to 14 days dergipark.org.trfrontiersin.org.

| Component Type | Example(s) | Purpose |

|---|---|---|

| Carbon Source | Glucose, Glycerol, Mannitol, Starch | Primary energy and carbon source for growth and metabolism. |

| Nitrogen Source | Soy flour, Yeast extract, Malt extract | Provides nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| Inorganic Salts | CaCO₃, NaCl, CoCl₂ | Provide essential minerals and trace elements for enzymatic functions and maintaining osmotic balance. |

| Buffer | Phosphate (B84403) buffers | Maintains a stable pH, crucial for microbial growth and metabolite production. |

While specific reports on the genetic engineering of Streptomyces sp. MJ654-NF4 for enhanced Cytostatin production are not publicly available, strategies used for structurally related polyketides, such as Fostriecin, offer insight into potential methods. These approaches focus on modifying the microorganism's genetic makeup to increase the output of the desired compound researchgate.nettandfonline.comtandfonline.comnih.gov.

One common strategy is the heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable and higher-yielding host strain, such as Streptomyces coelicolor or Streptomyces lividans tandfonline.comnih.gov. This involves cloning the large polyketide synthase (PKS) gene cluster responsible for Cytostatin's backbone assembly into expression vectors and introducing them into the new host tandfonline.com.

Another approach involves targeted gene inactivation or modification within the native producer. For the related compound Fostriecin, inactivating the fosK gene, which encodes a kinase responsible for phosphorylation, has been used to produce dephosphorylated analogues google.comgoogle.com. Similar targeted modifications in the Cytostatin biosynthetic pathway could potentially remove bottlenecks or redirect metabolic flux towards higher product yields.

Isolation and Purification Techniques for Research-Grade Material

Following fermentation, the culture broth, which contains a complex mixture of metabolites, undergoes a multi-step process to isolate and purify Cytostatin to a research-grade standard (>75-95% purity) caltagmedsystems.co.ukwindows.net.

The purification of Cytostatin from the fermentation broth is a critical step that relies on a sequence of chromatographic techniques caltagmedsystems.co.uknih.gov. The general procedure involves the initial extraction of metabolites from the cell-free supernatant using an organic solvent, such as ethyl acetate (B1210297) or butanol core.ac.ukmdpi.com. This crude extract is then subjected to several rounds of chromatography to separate Cytostatin from other compounds.

The process typically employs a combination of normal-phase and reversed-phase chromatography mdpi.comcore.ac.uk. High-Performance Liquid Chromatography (HPLC) is often used as the final polishing step to achieve the high purity required for research applications caltagmedsystems.co.ukwindows.net.

| Step | Technique | Stationary Phase (Resin) | Typical Mobile Phase (Solvent System) | Purpose |

|---|---|---|---|---|

| 1 | Solvent Extraction | N/A | Ethyl Acetate or Butanol | Initial separation of organic compounds from the aqueous culture broth. |

| 2 | Column Chromatography | Silica Gel (Normal Phase) | Gradient of Chloroform-Methanol | Fractionation of the crude extract based on polarity. |

| 3 | Column Chromatography | Reversed-Phase (e.g., C18) | Gradient of Water-Acetonitrile or Water-Methanol | Further separation of semi-purified fractions. |

| 4 | Preparative HPLC | Reversed-Phase (e.g., C18) | Isocratic or gradient elution with Water/Acetonitrile | Final purification to achieve high-purity research-grade material. |

The identity and structural integrity of the isolated Cytostatin are confirmed using a suite of analytical techniques. Mass spectrometry provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the detailed chemical structure. The data obtained from the isolated natural product are compared with those from chemically synthesized standards to ensure unequivocal validation.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For Cytostatin (sodium salt), the expected molecular formula is C₂₁H₃₂NaO₇P, corresponding to a molecular weight of 450.4 g/mol caymanchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural fingerprint of the molecule, confirming the connectivity of atoms and the stereochemistry.

| Technique | Parameter | Observed Value / Data |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula | C₂₁H₃₂NaO₇P |

| Molecular Weight | 450.444 | |

| ¹H NMR (Proton NMR) | Key Signal Regions | Signals corresponding to olefinic protons (in the triene chain), methyl groups, and protons adjacent to hydroxyl and phosphate groups are observed. |

| Solvent | Typically run in deuterated solvents like Methanol-d₄ or D₂O. | |

| ¹³C NMR (Carbon NMR) | Key Signal Regions | Resonances for carbonyl carbon (lactone), sp² carbons (alkene and pyrone ring), and sp³ carbons (aliphatic chain and sugar-like moiety) are identified. |

| Solvent | Typically run in deuterated solvents like Methanol-d₄ or D₂O. | |

| HPLC | Purity | >75% caltagmedsystems.co.ukwindows.net |

The combination of these fermentation, purification, and validation methodologies ensures the reliable production of research-grade Cytostatin (sodium salt), enabling further investigation into its biological activities.

Advanced Analytical Methodologies for Cytostatin Sodium Salt Research

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules such as Cytostatin (B162469). These techniques probe the interaction of the molecule with electromagnetic radiation to reveal details about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity of atoms and their spatial relationships. nih.govpitt.edu For a compound like Cytostatin, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the various carbon environments within the molecule. bruker.com Two-dimensional NMR techniques, such as COSY and HMBC, would be used to piece together the complete molecular framework.

Illustrative NMR Data for a Natural Product Like Cytostatin

| Technique | Parameter | Typical Information Obtained |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) in ppm | Number and type of protons, electronic environment. |

| ¹³C NMR | Chemical Shift (δ) in ppm | Number and type of carbon atoms (e.g., C=O, C=C, C-O). |

| COSY | Correlation Peaks | Shows proton-proton (¹H-¹H) couplings through bonds. |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. slideshare.netsolubilityofthings.com The absorption of infrared radiation causes molecular bonds to vibrate at specific frequencies. microbiozindia.com By measuring these absorptions, a spectrum is generated that acts as a molecular "fingerprint," revealing the presence of characteristic groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). solubilityofthings.componder.ing

Representative IR Absorption Frequencies

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| O-H (Alcohol/Phenol) | Stretching | 3200 - 3600 |

| C=O (Carbonyl) | Stretching | 1700 - 1750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and chromophores within a molecule. slideshare.netyoutube.com When a molecule absorbs UV or visible light, electrons are promoted to higher energy orbitals. msu.edu The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation, which is the presence of alternating single and double bonds. libretexts.org

Example UV-Vis Absorption Data

| Parameter | Value | Interpretation |

|---|---|---|

| λmax | ~280 nm | Suggests the presence of a conjugated system. |

Mass Spectrometry for Molecular Confirmation and Metabolite Identification (e.g., LC-MS/MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for identifying its metabolites. chromatographyonline.com When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool for analyzing complex mixtures. tmu.edu.tw

In this technique, the sample is first separated by LC and then introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight of the compound. chromatographyonline.com In tandem mass spectrometry (MS/MS), specific ions are selected and fragmented, and the masses of the fragments are analyzed. jove.comnih.gov This fragmentation pattern provides valuable structural information and can be used to identify metabolites by comparing their fragmentation patterns to that of the parent drug. nih.govresearchgate.net

Hypothetical LC-MS/MS Data for Cytostatin Analysis

| Parameter | Observation | Significance |

|---|---|---|

| LC Retention Time | Varies (e.g., 5.2 min) | Characteristic elution time under specific conditions. |

| Parent Ion [M+H]⁺ | e.g., m/z 451.4 | Corresponds to the protonated molecular weight. |

| Major Fragment Ions | e.g., m/z 350.2, 250.1 | Provides a structural fingerprint for identification. |

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity and quantify the amount of a compound. moravek.com

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of non-volatile compounds like Cytostatin. labmanager.comnjlabs.com A solution of the sample is passed through a column packed with a stationary phase. torontech.com The components of the sample interact differently with the stationary phase and are separated based on these interactions, eluting from the column at different times (retention times). mastelf.com A detector measures the amount of each component as it elutes, and the area under the peak in the resulting chromatogram is proportional to the concentration of that component. torontech.com

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | Compound-specific |

Gas Chromatography (GC) is suitable for volatile compounds. Given the likely non-volatile nature of Cytostatin (sodium salt), GC would generally not be the primary method for its analysis unless the compound can be made volatile through a chemical derivatization process.

Bioassays for Functional Activity and Potency Assessment

Bioassays are critical for determining the biological activity and potency of a compound by measuring its effect on a biological system.

Cytostatin is a known inhibitor of Protein Phosphatase 2A (PP2A). Enzyme inhibition assays are used to quantify the potency of this inhibition. A common method is a colorimetric assay where the enzyme (PP2A) acts on a substrate that produces a colored product. nih.govmdpi.com The rate of color formation is measured in the presence and absence of the inhibitor. pubcompare.ainih.gov The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC50 value, which is a measure of the inhibitor's potency. For Cytostatin, the IC50 for PP2A inhibition has been reported to be 0.09 µg/mL using p-nitrophenyl phosphate (B84403) as the substrate.

Key Components of a PP2A Inhibition Assay

| Component | Purpose |

|---|---|

| PP2A Enzyme | The target enzyme. |

| Substrate (e.g., p-NPP) | Reacts with the enzyme to produce a measurable signal. |

| Inhibitor (Cytostatin) | The compound being tested for its inhibitory effect. |

| Buffer | Maintains optimal pH and conditions for the enzyme. |

| Detection Method | Spectrophotometer to measure the colored product. |

Cell-based assays are used to evaluate the effect of a compound on cellular processes such as adhesion and apoptosis (programmed cell death).

Cell Adhesion Assays measure the ability of cells to attach to a substrate, which is often a component of the extracellular matrix like fibronectin or collagen. cellbiolabs.comkamiyabiomedical.com In a typical assay, cells are seeded into wells coated with the substrate. antibodies-online.com After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified. nih.govresearchgate.net This can be done by staining the cells and measuring the optical density, which is proportional to the number of adherent cells. cellbiolabs.com Cytostatin has been shown to inhibit the adhesion of B16 melanoma cells to fibronectin.

Apoptosis Assays are used to determine if a compound induces programmed cell death. nih.govnih.gov A common method is flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. thermofisher.com In the early stages of apoptosis, a molecule called phosphatidylserine (B164497) moves to the outer surface of the cell membrane, where it can be detected by fluorescently labeled Annexin V. rutgers.edu Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptosis or necrosis. nih.gov By analyzing the fluorescence of individual cells in a flow cytometer, it is possible to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. thermofisher.com

Distinguishing Cell Populations in an Annexin V/PI Apoptosis Assay

| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population |

|---|---|---|

| Negative | Negative | Live/Healthy |

| Positive | Negative | Early Apoptotic |

| Positive | Positive | Late Apoptotic/Necrotic |

Research Applications and Tools

Use as a Biochemical Probe for PP2A Pathway Studies

Cytostatin (B162469) is recognized as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a multitude of cellular processes. scbt.comnih.govmdpi.com This inhibitory action makes it an effective biochemical probe for elucidating the intricate functions of the PP2A signaling pathway.

Cytostatin functions as a non-competitive inhibitor of PP2A, binding to the enzyme's catalytic subunit. scbt.comfunakoshi.co.jp This specific interaction disrupts the dephosphorylation of key protein substrates, thereby allowing researchers to study the downstream consequences of PP2A inhibition. scbt.com Due to their high specificity for PP2A, cytostatin and its analogs were initially anticipated to be ideal molecular probes. nih.gov However, the inherent instability of these compounds has somewhat limited their widespread application in routine biochemical protocols, especially when compared to less specific but more stable inhibitors. nih.gov

Despite this, the high selectivity of cytostatin for PP2A over other phosphatases like PP1 and PP5 remains a significant advantage for targeted studies. nih.gov Its ability to potently inhibit PP2A (with IC₅₀ values reported in the nanomolar range) allows for the precise investigation of PP2A's role in regulating signal transduction, cell cycle progression, and apoptosis. scbt.comnih.gov For instance, studies have utilized cytostatin to demonstrate that the inhibition of PP2A can block DNA damage-induced defense mechanisms, highlighting the phosphatase's role in cancer chemotherapy responses. mdpi.com

Development of Cell Biology Assays and Models Utilizing Cytostatin (sodium salt)

The specific biological activities of Cytostatin have facilitated the development of specialized cell-based assays and experimental models to explore cellular phenomena. A key application lies in the study of cell adhesion. Research has shown that Cytostatin inhibits the adhesion of B16 melanoma cells to extracellular matrix components, specifically laminin (B1169045) and collagen type IV. funakoshi.co.jpjst.go.jp This property has been harnessed to create cell adhesion assays to screen for molecules that modulate cell-matrix interactions, a critical process in tumor metastasis. funakoshi.co.jpjst.go.jp

Furthermore, Cytostatin's potent cytotoxic and cytostatic effects are leveraged in assays designed to assess cell health, proliferation, and viability. nih.govsygnaturediscovery.com These assays often measure biomarkers related to ATP levels, caspase activity, or DNA replication to profile the cellular response to PP2A inhibition. sygnaturediscovery.com

In a broader context, while not specific to the cytostatin compound itself, research into the cystatin gene family involves the creation of mouse models with deleted cystatin genes to assess their in vivo biological functions, such as in hematopoiesis. nih.gov Such models provide a framework for understanding the physiological roles of the pathways modulated by inhibitors like Cytostatin.

Investigation of its Role in Fundamental Biological Processes Beyond Antitumor Activity

While initially identified for its antitumor and antimetastatic properties, research has expanded to investigate Cytostatin's influence on other fundamental biological processes, primarily through its inhibition of PP2A. mdpi.comjst.go.jp PP2A is a master regulator, and its inhibition by Cytostatin affects numerous pathways beyond cancer progression. scbt.commdpi.com

One such process is cell adhesion. Cytostatin was discovered as a novel inhibitor of cell adhesion to components of the extracellular matrix. jst.go.jp This activity is distinct from its direct cytotoxic effects and points to a role in modulating cell-cell and cell-matrix interactions, which are fundamental to tissue structure and integrity.

Through its impact on PP2A, Cytostatin is also a tool for studying:

Signal Transduction: It helps in dissecting signaling cascades regulated by phosphorylation, as PP2A inhibition leads to the altered phosphorylation states of many target proteins. scbt.com

Cell Cycle Regulation: PP2A plays a critical role in controlling cell cycle checkpoints. By using Cytostatin, researchers can probe the specific contributions of PP2A to cell division and growth. scbt.com

Immune Response: Specific inhibitors of PP2A, including Cytostatin, have been shown to inhibit tumor metastasis by augmenting the activity of natural killer (NK) cells. jst.go.jpnih.gov This highlights a role in modulating the innate immune response.

Comparative Studies with Other Natural Product Phosphatase Inhibitors

The activity of Cytostatin is often benchmarked against other natural product phosphatase inhibitors to understand its relative potency, selectivity, and mechanism of action. These comparative studies provide crucial structure-activity relationship (SAR) data.

Key comparators include Fostriecin, Okadaic Acid, and Calyculin A. scbt.comnih.gov

Fostriecin: Structurally related to Cytostatin, Fostriecin is also a potent and selective inhibitor of PP2A. nih.gov Side-by-side comparisons have demonstrated that Fostriecin is generally a more potent inhibitor of PP2A than Cytostatin. nih.govnih.gov For example, in one study using a phosphohistone substrate, Fostriecin was found to be 11-fold more potent than Cytostatin. nih.gov Both compounds show significantly reduced activity when their C9-phosphate group is removed, highlighting its importance for inhibition. nih.govnih.gov

Okadaic Acid and Calyculin A: These are well-known phosphatase inhibitors but are considered less specific than Cytostatin, as they also inhibit other phosphatases like PP1. nih.govmdpi.com They have been widely used as biochemical tools, but Cytostatin's higher selectivity for PP2A makes it a more precise probe for studying this specific enzyme. nih.govnih.gov

Rubratoxin A: This mycotoxin has been identified as another highly specific and potent PP2A inhibitor. Unlike Cytostatin, Rubratoxin A is noted for its greater stability, suggesting it could be a successor to Cytostatin analogs as a PP2A-specific molecular probe for broader biochemical and cell biological applications. nih.gov

These comparative analyses are essential for developing new, highly selective phosphatase inhibitors and for interpreting the cellular effects of these powerful biomolecules. nih.govmdpi.com

Compound Inhibition Data

The following table summarizes the inhibitory concentration (IC₅₀) values for Cytostatin and other related natural product inhibitors against various protein phosphatases, illustrating their relative potency and selectivity.

| Compound | Target Phosphatase | IC₅₀ Value | Reference |

| Cytostatin | PP2A | 29.0 ± 7.0 nM | nih.gov |

| PP2A | 210 nM | nih.gov | |

| L1210 Cells | 0.6 µM | nih.gov | |

| Fostriecin | PP2A | 1.4 ± 0.3 nM | nih.gov |

| PP2A | 3.2 nM | nih.gov | |

| L1210 Cells | 0.3 µM | nih.gov | |

| Dephosphocytostatin | PP2A | >100 µM | nih.gov |

| L1210 Cells | 8 µM | nih.gov | |

| Dephosphofostriecin | PP2A | >100 µM | nih.gov |

| L1210 Cells | 20 µM | nih.gov | |

| Okadaic Acid | PP2A | Varies (Potent) | scbt.commdpi.com |

| Calyculin A | PP2A | Varies (Potent) | scbt.com |

| Rubratoxin A | PP2A | Kᵢ = 28.7 nM | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets Beyond PP2A

While the inhibitory action of cytostatin (B162469) on PP2A is a cornerstone of its biological activity, emerging research suggests the possibility of other molecular interactions. nih.gov A comprehensive investigation into off-target effects could reveal novel pathways and mechanisms through which cytostatin exerts its cellular effects. Techniques such as affinity chromatography with immobilized cytostatin, followed by mass spectrometry-based proteomic analysis of the bound proteins, could identify new direct binding partners. Furthermore, computational docking studies against a wide array of protein targets could predict potential interactions, which can then be validated experimentally. Uncovering additional targets could not only provide a more complete picture of cytostatin's mechanism of action but also open doors to new therapeutic applications for a wider range of diseases.

Investigation of Undiscovered Biological Activities in Diverse Biological Systems

The biological activities of cytostatin have been predominantly studied in the context of cancer. medchemexpress.comnih.gov However, its influence on other biological systems remains largely uncharted territory. Exploring its effects in diverse organisms and cellular models, from microorganisms to various mammalian cell types, could unveil previously unknown functions. For instance, given the role of phosphatases in immune regulation, investigating cytostatin's impact on immune cell function, such as T-cell activation or macrophage polarization, could be a fruitful area of research. jcancer.orgresearchgate.net Studies on its effects in models of neurodegenerative diseases, where protein aggregation and phosphorylation are key pathological features, might also yield significant findings. nih.gov A systematic screening of cytostatin across a panel of diverse biological assays would be a crucial first step in this exploratory process.

Advancements in Synthetic Accessibility and Analog Development

The total synthesis of cytostatin has been a significant achievement, enabling the production of this natural product and its analogs for research purposes. nih.gov Future efforts should focus on developing more efficient and scalable synthetic routes to facilitate broader access for extensive biological evaluation. Furthermore, the synthesis of a diverse library of cytostatin analogs is critical for structure-activity relationship (SAR) studies. nih.govnsf.gov By systematically modifying different functional groups on the cytostatin scaffold, researchers can identify key structural features responsible for its potency and selectivity. This knowledge can then be used to design novel analogs with improved pharmacological properties, such as enhanced target affinity, reduced off-target effects, or better pharmacokinetic profiles. The development of such analogs could lead to more effective and safer therapeutic agents. oup.comacs.orgmdpi.com

Table 1: Examples of Cytostatin Analogs and their Significance

| Analog | Modification | Significance | Reference |

| Dephosphocytostatin | Removal of the phosphate (B84403) group | Showed minimal inhibitory activity against PP2A, highlighting the importance of the phosphate group for activity. | nih.gov |

| C10-C11 Diastereomers | Altered stereochemistry at C10 and C11 | Demonstrated the importance of the C11-hydroxyl group for potent PP2A inhibition. | nih.gov |

| Aminocytostatins | Derivatives of cytostatin | Identified as specific PP2A inhibitors with potential for further development. | researchgate.net |

| Triazole-Containing Analogue | Incorporation of a triazole moiety | Explored as a method for creating backbone-engineered proteins with potential therapeutic applications. | researchgate.net |

Integration into Systems Biology Approaches for Network Perturbation Studies

The complexity of cellular signaling necessitates a systems-level understanding of drug action. Integrating cytostatin into systems biology approaches can provide a holistic view of its impact on cellular networks. nih.govfrontiersin.orgresearchgate.net By treating cells with cytostatin and subsequently analyzing global changes in the transcriptome, proteome, and phosphoproteome, researchers can map the downstream consequences of PP2A inhibition. nih.govbiorxiv.org This "network perturbation" approach can reveal unexpected connections between PP2A and other signaling pathways, identify biomarkers of cytostatin activity, and predict potential synergistic or antagonistic interactions with other drugs. bioscience.fi Such studies will be instrumental in understanding the broader physiological effects of cytostatin and in designing rational combination therapies. nih.gov

Application in Phenotypic Screening Libraries for Novel Biological Discoveries

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, has re-emerged as a powerful tool for drug discovery. acs.orgnih.govlifechemicals.comsygnaturediscovery.comresearchgate.net Including cytostatin and its analogs in diverse phenotypic screening libraries could lead to the discovery of novel and unexpected biological activities. lifechemicals.com These screens could involve a wide range of assays, from monitoring changes in cell morphology and migration to assessing effects on developmental processes in model organisms. Hits from such screens can then be followed up with target identification studies to elucidate the underlying mechanisms of action. This unbiased approach has the potential to uncover entirely new therapeutic indications for cytostatin-related compounds, expanding their utility beyond their currently known applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Cytostatin sodium salt in laboratory settings?

- Methodological Answer : Synthesis of Cytostatin sodium salt requires precise stoichiometric control during salt formation, typically involving neutralization of cytostatin acid with sodium hydroxide. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to verify sodium content. For reproducibility, experimental protocols must document reaction conditions (temperature, pH, solvent) and purification steps (e.g., recrystallization). Peer validation is critical; include raw spectral data and chromatograms in supplementary materials .

Q. Which analytical techniques are most reliable for confirming the identity and purity of Cytostatin sodium salt?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation of crystalline forms.

- Ion chromatography : To quantify sodium content and detect counterion impurities.

- Thermogravimetric analysis (TGA) : To assess hygroscopicity and thermal stability.

Cross-validate results with reference standards and report limits of detection (LOD) for impurities .

Q. How can researchers ensure accurate quantification of Cytostatin sodium salt in complex formulations?

- Methodological Answer : Employ calibration curves using certified reference materials. For matrices with interfering components, use:

- Ultraviolet-visible (UV-Vis) spectroscopy : At λmax specific to Cytostatin (e.g., 220–260 nm).

- Inductively coupled plasma mass spectrometry (ICP-MS) : For sodium quantification in trace amounts.

Validate methods per ICH guidelines, including precision (RSD <2%) and recovery studies (90–110%) .

Advanced Research Questions

Q. How do structural modifications to Cytostatin (e.g., C9-phosphate removal) impact its selectivity toward serine/threonine phosphatases (PP1, PP2A)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using synthetic analogs. Test inhibitory activity via in vitro phosphatase assays (e.g., malachite green assay for phosphate release). Compare IC50 values against PP1c, PP2Ac, and PP5c. Use site-directed mutagenesis to assess interactions (e.g., Cys269 in PP2A’s 12–13 loop). Molecular docking simulations (AutoDock Vina) can predict binding affinities. Recent studies show that C9-phosphate deletion reduces PP2A selectivity by 10-fold, while lactone removal enhances PP2A specificity .

Q. What experimental strategies resolve contradictions in reported efficacy data for Cytostatin sodium salt across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves, accounting for variables like:

- Cell line variability : Use isogenic cell models to control genetic background.

- Assay conditions : Standardize buffer composition (e.g., Mg<sup>2+</sup> concentration affects phosphatase activity).

- Pharmacokinetic factors : Measure intracellular drug accumulation via LC-MS/MS.

Report data using CONSORT guidelines and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .

Q. What role do non-catalytic regions (e.g., the (Z,Z,E)-triene subunit) play in Cytostatin’s inhibitory mechanism?

- Methodological Answer : Synthesize triene-modified analogs and evaluate conformational stability via circular dichroism (CD) spectroscopy. Compare binding kinetics (surface plasmon resonance) and cellular uptake (fluorescence tagging). Studies indicate the triene subunit enhances membrane permeability and prolongs target engagement, increasing potency by 3-fold in PP2A-overexpressing cancer models .

Q. How can researchers design Cytostatin derivatives with improved catalytic site selectivity for PP2A over PP1/PP5?

- Methodological Answer : Leverage computational chemistry (e.g., molecular dynamics simulations) to identify PP2A-specific binding pockets. Synthesize analogs with bulkier substituents (e.g., tert-butyl groups) to exploit steric hindrance in PP1’s catalytic cleft. Validate selectivity using chimeric phosphatases (PP1/PP2A-PP5 hybrids) and in vivo xenograft models. A recent derivative lacking the lactone subunit showed 50-fold higher PP2A selectivity .

Methodological Best Practices

- Reproducibility : Document synthesis protocols in line with Beilstein Journal guidelines, including raw data and instrument calibration logs .

- Data Interpretation : Use cheminformatics tools (SciFinder, Reaxys) to cross-reference spectral libraries and avoid misidentification .

- Ethical Reporting : Disclose all negative results and conflicting data to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.